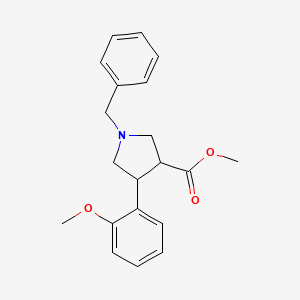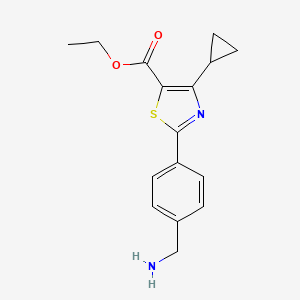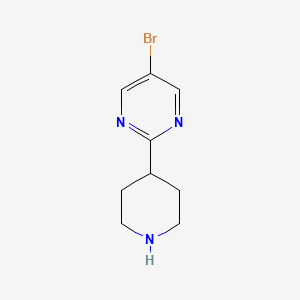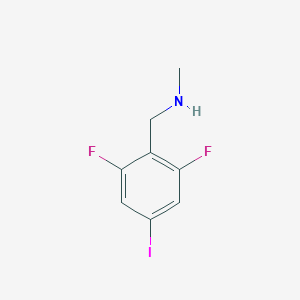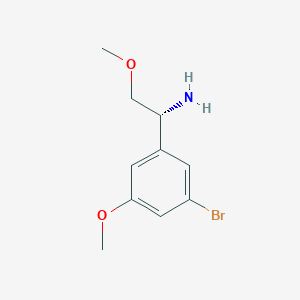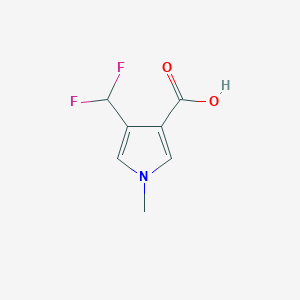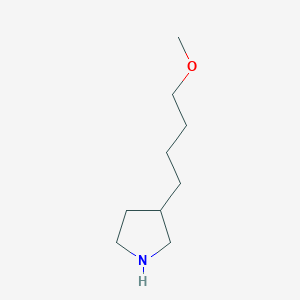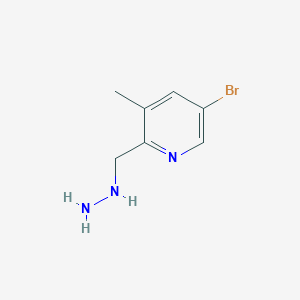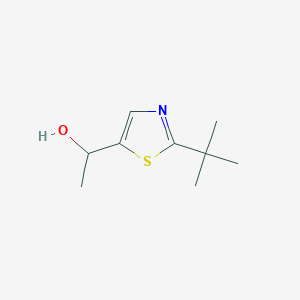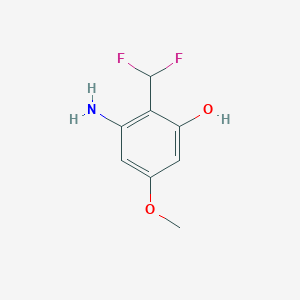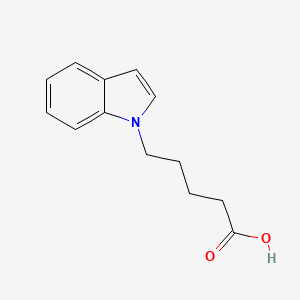
1H-Indole-1-pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-Indol-1-yl)pentanoic acid: is an organic compound that features an indole ring attached to a pentanoic acid chain Indole derivatives are significant in various fields due to their biological and pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Indol-1-yl)pentanoic acid typically involves the reaction of indole with a pentanoic acid derivative. One common method is the Friedel-Crafts acylation of indole with pentanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of 5-(1H-Indol-1-yl)pentanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5-(1H-Indol-1-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: 5-(1H-Indol-1-yl)pentanol or 5-(1H-Indol-1-yl)pentanal.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
5-(1H-Indol-1-yl)pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-(1H-Indol-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, enhancing the compound’s binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(5-Bromo-1H-indol-1-yl)pentanoic acid
- 5-(3-(1-Naphthoyl)-1H-indol-1-yl)pentanoic acid
- 1-(tert-Butyldimethylsilyl)-5-methyl-1H-indole-3-boronic acid pinacol ester
Uniqueness
5-(1H-Indol-1-yl)pentanoic acid is unique due to its specific structure, which combines the indole ring with a pentanoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in research and industry .
Propiedades
Número CAS |
143217-45-2 |
|---|---|
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
5-indol-1-ylpentanoic acid |
InChI |
InChI=1S/C13H15NO2/c15-13(16)7-3-4-9-14-10-8-11-5-1-2-6-12(11)14/h1-2,5-6,8,10H,3-4,7,9H2,(H,15,16) |
Clave InChI |
KTVCYQXZXQUSRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


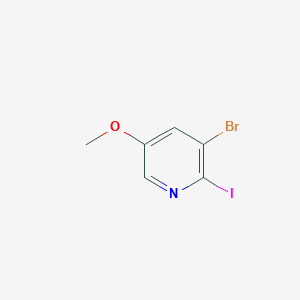
![N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B15224355.png)
